

How to account for inherited argon in glauconite dating

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Compound of Interest

Compound Name: GLAUCONITE

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Technical Support Center: Glauconite Geochronology

This guide provides technical assistance for researchers encountering issues with **glauconite** dating, specifically focusing on the identification and accounting of inherited argon.

Frequently Asked Questions (FAQs)

Q1: What is inherited argon and why is it a problem in **glauconite** dating?

Inherited argon, also referred to as "excess" or "extraneous" argon, is radiogenic ^{40}Ar that is present in a mineral but did not originate from the in-situ radioactive decay of ^{40}K within that mineral since its formation.[1][2] In **glauconite** dating, this issue arises when older, potassium-bearing detrital minerals (contaminants) are incorporated into the **glauconite** pellets as they form.[3][4] The presence of this "extra" ^{40}Ar violates a fundamental assumption of K-Ar and $^{40}\text{Ar}/^{39}\text{Ar}$ dating: that the system was closed and contained no daughter isotopes at the time of its formation.[5] This leads to a calculated age that is erroneously older than the true crystallization age of the **glauconite**.

Q2: What are the common sources of inherited argon in **glauconite** samples?

The most common sources are detrital, potassium-bearing minerals that become mechanically included in the **glauconite** grains during their slow formation in marine environments.[3][6][7] These contaminants are typically more resistant to weathering and diagenesis than the authigenic **glauconite** itself. Common culprits include:

- Muscovite (especially detrital 2M1 type)[3][8]
- K-feldspar[3][4]
- Illite and other clay minerals[3][8]

Q3: How can I detect the presence of inherited argon in my sample?

Detecting inherited argon requires moving beyond simple bulk K-Ar dating. The most effective method is $^{40}\text{Ar}/^{39}\text{Ar}$ stepwise heating analysis.[9] This technique involves heating the sample in increments and analyzing the argon gas released at each temperature step. The resulting "age spectrum" plot can reveal the presence of different argon reservoirs. Inherited argon from detrital contaminants often degasses at different temperatures than the radiogenic argon from the **glauconite**, creating a disturbed, non-flat age spectrum.[10] An inverse isochron plot can also be used to identify a trapped argon component with a non-atmospheric $^{40}\text{Ar}/^{36}\text{Ar}$ ratio, which is a strong indicator of inherited argon.[2]

Q4: What is the difference between the K-Ar and $^{40}\text{Ar}/^{39}\text{Ar}$ dating methods for this problem?

The conventional K-Ar method provides a single, "bulk" age for the entire sample.[9] If inherited argon is present, this age will be an inaccurate mixture of the true **glauconite** age and the older contaminant age, with no way to distinguish between them.

The $^{40}\text{Ar}/^{39}\text{Ar}$ method is an evolution of the K-Ar technique where the sample is first irradiated to convert a known proportion of ^{39}K to ^{39}Ar . [11] This allows the parent (potassium) and daughter (argon) isotopes to be measured simultaneously on the same aliquot, which is a significant advantage.[9] Crucially, the stepwise heating approach enabled by this method can spatially resolve different argon components within the sample, making it possible to identify and potentially see past the contribution from inherited argon.[9][11]

Q5: How do I interpret an age spectrum from a stepwise heating experiment?

An ideal age spectrum for a simple, undisturbed sample is a flat "plateau," where several consecutive heating steps, representing a significant portion of the total ^{39}Ar released, yield statistically identical ages. A disturbed spectrum, which is common for samples with inherited argon, may show:

- Anomalously old ages in the initial low-temperature or final high-temperature steps, indicating the degassing of a contaminant phase.
- A "staircase" pattern where apparent ages continuously rise or fall, indicating argon loss or the presence of multiple mineral phases with different ages and argon release characteristics.[\[10\]](#)

Troubleshooting Guide

Issue 1: The K-Ar age is significantly older than the expected stratigraphic age.

- Potential Cause: This is a classic symptom of inherited argon contamination. The bulk age is skewed by the presence of older detrital minerals within the **glauconite** pellets.[\[3\]](#)[\[4\]](#)
- Recommended Solution:
 - Re-analyze a purified aliquot of the sample using the $^{40}\text{Ar}/^{39}\text{Ar}$ stepwise heating method.[\[9\]](#)
 - Carefully examine the resulting age spectrum for disturbances. A flat plateau, if present, may represent the true age of the **glauconite**.
 - Construct an inverse isochron plot ($^{36}\text{Ar}/^{40}\text{Ar}$ vs. $^{39}\text{Ar}/^{40}\text{Ar}$). The intercept of the isochron with the y-axis indicates the initial $^{40}\text{Ar}/^{36}\text{Ar}$ ratio. A value significantly higher than the atmospheric ratio of ~295.5 confirms the presence of excess or inherited argon.[\[2\]](#)[\[5\]](#)

Issue 2: The $^{40}\text{Ar}/^{39}\text{Ar}$ age spectrum is not a flat plateau.

- Potential Cause: A disturbed age spectrum indicates that the sample has not behaved as a closed system or is mineralogically complex. This can be due to inherited argon from contaminants, post-formation alteration causing argon loss, or recoil effects of ^{39}Ar during irradiation, especially in fine-grained minerals like **glauconite**.[\[10\]](#)[\[12\]](#)

- Recommended Solution:
 - A plateau age cannot be reliably calculated from a disturbed spectrum. The geological significance of any single step is questionable.
 - Prioritize the inverse isochron age. If the data points on the isochron plot are well-correlated (indicated by a good MSWD, or Mean Squared Weighted Deviates), the age calculated from the x-intercept can provide a more reliable date than the disturbed spectrum.
 - Consider performing partial dissolution experiments to understand the nature of the contamination (see Experimental Protocol 2).[\[4\]](#)

Data Presentation

Table 1: Comparison of Dating Methods for **Glaucinite** Analysis

Feature	Conventional K-Ar Method	$^{40}\text{Ar}/^{39}\text{Ar}$ Method
Principle	Measures bulk K and Ar on separate sample aliquots.[9]	Measures Ar isotopes from an irradiated sample on a single aliquot; ^{39}Ar acts as a proxy for K.[11]
Inherited Ar Detection	Poor. Provides a single bulk age that can be misleadingly old.	Excellent. Stepwise heating can separate contaminant argon from authigenic argon. [9]
Argon Loss Detection	Poor. Argon loss leads to a simple reduction in the bulk age.	Good. Often revealed by a rising "staircase" pattern in the age spectrum.
Sample Requirement	Requires two separate, homogeneous sample splits. [11]	Requires only a single, small sample (even single grains). [11][12]
Primary Limitation	Inability to detect multiple argon reservoirs.	Requires access to a nuclear reactor for irradiation; potential for ^{39}Ar recoil issues in fine-grained material.[9][12]

Table 2: Example of a Disturbed $^{40}\text{Ar}/^{39}\text{Ar}$ Stepwise Heating Data Profile

Heating Step	Temperature (°C)	% ³⁹ Ar Released	Apparent Age (Ma)	Interpretation
1	500	4.5	115.2 ± 1.8	High initial age, likely from a loosely-bound contaminant or surface argon.
2	600	8.1	102.6 ± 1.5	Age decreases as the more retentive glauconite begins to degas.
3	700	15.5	95.4 ± 0.9	Nearing the true age.
4	800	25.2	94.8 ± 0.7	Possible plateau segment.
5	900	22.8	95.1 ± 0.7	Possible plateau segment.
6	1000	16.4	98.9 ± 1.2	Age begins to increase again.
7	1200	7.5	135.7 ± 2.1	High final age, likely from a highly retentive, older detrital mineral (e.g., muscovite).

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: ⁴⁰Ar/³⁹Ar Stepwise Heating Analysis

- **Sample Preparation:** Select pure, "evolved" or "mature" **glauconite** pellets, ideally dark green in color, under a binocular microscope.[\[7\]](#) Avoid grains with visible inclusions or brown oxidation rims.
- **Irradiation:** Encapsulate the sample, along with a neutron fluence monitor of known age (e.g., Fish Canyon Tuff sanidine), in a high-purity quartz vial. Irradiate the package in a nuclear reactor to produce ^{39}Ar from ^{39}K .[\[11\]](#)
- **Mass Spectrometry:** After a suitable decay period for short-lived radioisotopes, load the sample into a high-vacuum gas extraction line connected to a noble gas mass spectrometer.
- **Stepwise Heating:** Heat the sample in a series of controlled temperature increments using a precision furnace or a defocused laser.[\[10\]](#)[\[13\]](#) A typical schedule might involve 8-15 steps ranging from 400°C to 1400°C.[\[10\]](#)
- **Gas Purification:** For each step, purify the released gas by exposing it to getters that remove active gases (H_2O , CO_2 , N_2 , etc.), leaving only noble gases.
- **Isotopic Analysis:** Introduce the purified noble gas into the mass spectrometer and measure the isotopic ratios of argon (^{40}Ar , ^{39}Ar , ^{38}Ar , ^{37}Ar , ^{36}Ar).
- **Data Reduction:** Calculate the apparent age for each step, correcting for atmospheric argon contamination (using ^{36}Ar), interfering isotopes produced during irradiation, and radioactive decay. Plot the apparent age against the cumulative % ^{39}Ar released to generate the age spectrum.

Protocol 2: Diagnostic Acid Leaching Experiment

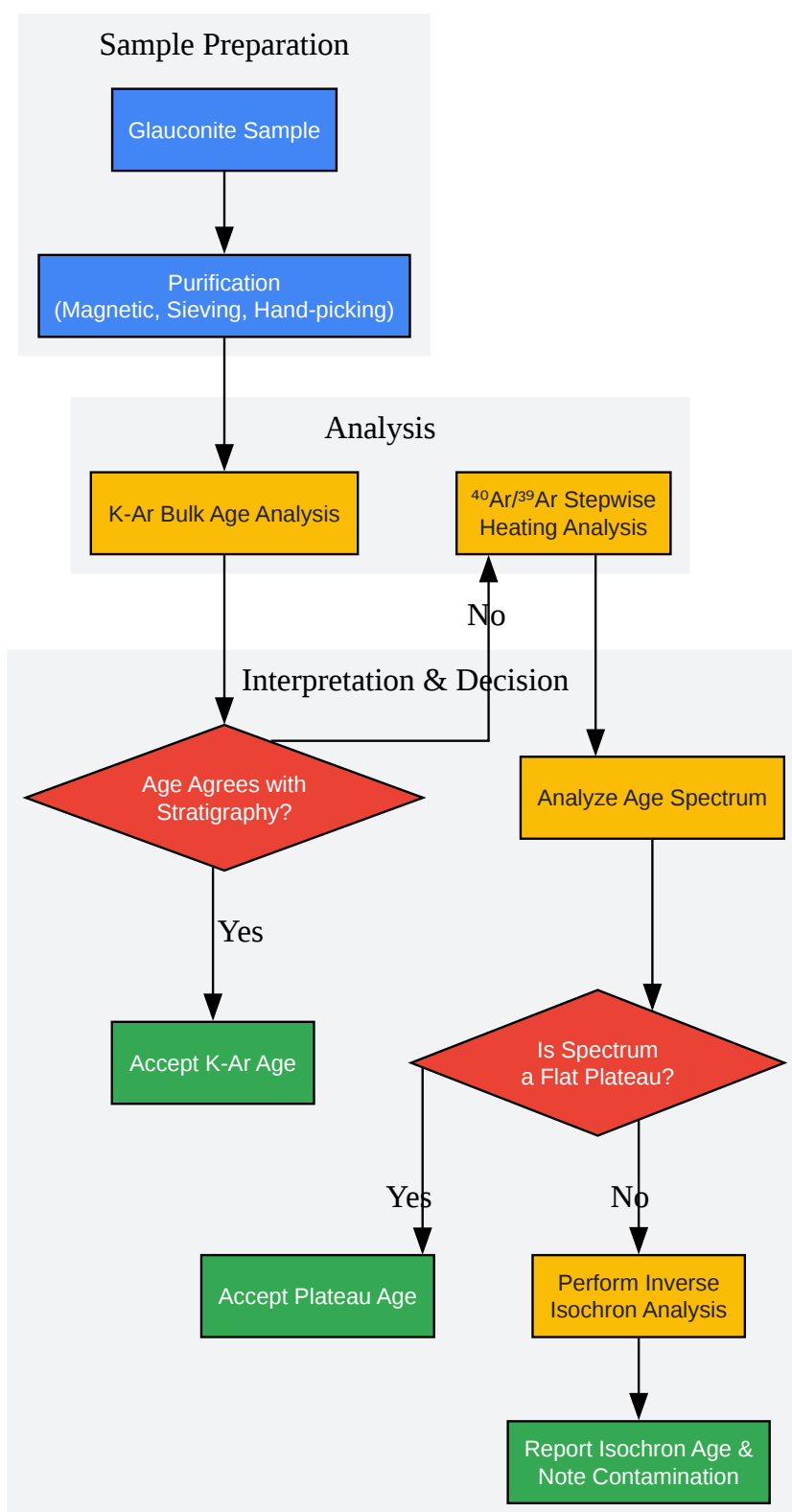
This protocol is used to confirm that anomalously old ages are caused by acid-resistant detrital minerals.[\[4\]](#)

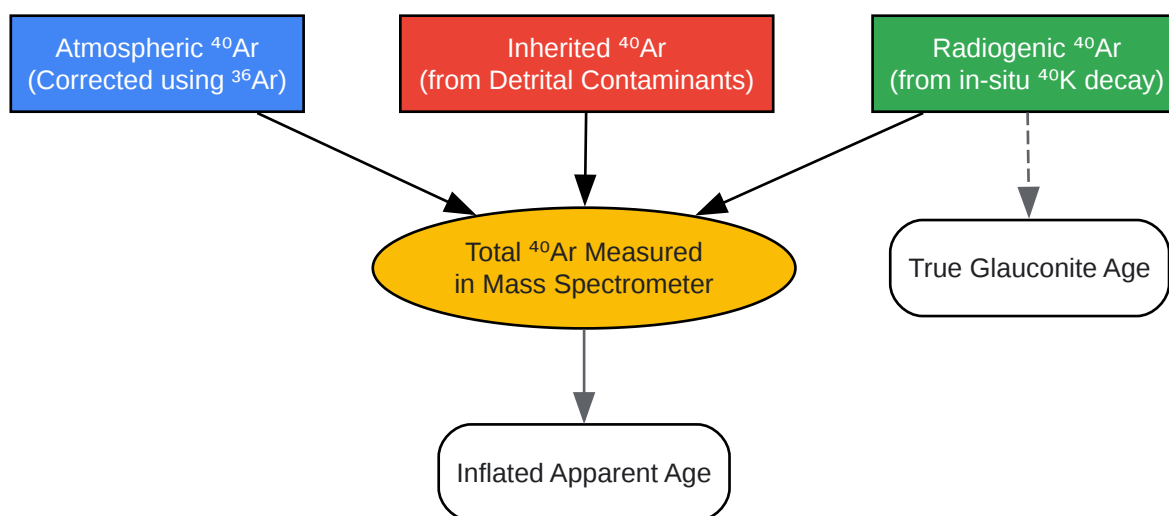
- **Sample Splitting:** Prepare several identical aliquots (e.g., 50 mg each) of the purified **glauconite** sample. Keep one aliquot as an untreated control.
- **Acid Treatment:** Prepare a solution of 3M HCl. Place the other aliquots in separate vials and add the acid solution. Heat the vials in a water bath at a constant temperature (e.g., 99°C).[\[4\]](#)

- Time Series: Remove individual vials after increasing durations of time (e.g., 0.5 hours, 1 hour, 3 hours, 7 hours).^[4] After removal, carefully rinse the residue with deionized water until neutral and then dry it.
- K-Ar Analysis: Measure the K-Ar age of the untreated control aliquot and the residue from each time-stamped leaching experiment.
- Interpretation: Plot the apparent K-Ar age versus the duration of acid treatment. A significant increase in the age of the residue with longer treatment times indicates that the younger, authigenic **glauconite** is being preferentially dissolved, concentrating the older, more acid-resistant, K-bearing detrital contaminants.^[4]

Visualizations

Experimental & Interpretive Workflow





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Phone: (601) 213-4426

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